Product packaging for RX 67668(Cat. No.:CAS No. 40709-76-0)

RX 67668

Cat. No.: B1680344
CAS No.: 40709-76-0
M. Wt: 265.82 g/mol
InChI Key: PFJUKRASTDOAQF-QNBGGDODSA-N
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Description

Historical Discovery and Early Investigation of RX 67668

Early investigations into this compound explored its anticholinesterase activity. Research published as early as 1973 compared the potencies of this compound with established anticholinesterase drugs such as edrophonium, neostigmine, and eserine on human tissues, indicating its inclusion in pharmacological studies during that period. These early studies likely contributed to its identification as a cholinesterase inhibitor bidepharm.com. A notable finding from early research was its ability to reverse neuromuscular blockade induced by D-tubocurarine bidepharm.com.

Detailed research findings regarding its cholinesterase inhibition revealed potent activity against both acetylcholinesterase (AChE) and butyrylcholinesterase, with an IC₅₀ value of 5 µM for both enzymes bidepharm.com.

EnzymeIC₅₀ (µM)
Acetylcholinesterase5
Butyrylcholinesterase5

Further early research in animal models explored its effects. For instance, studies demonstrated that this compound could reduce the dose of methacholine (B1211447) required to produce red tears in mice and was necessary to reduce pupil diameter in mice bidepharm.com. Investigations using rat anterior tibialis and cat tibialis preparations showed that this compound was effective in reversing tubocurarine-induced muscle blockade bidepharm.com.

Academic Significance of this compound as a Cyclohexane (B81311) Derivative

This compound is characterized chemically as a cyclohexane derivative, specifically cis-2-phenyl-1-(N-pyrrolidinyl)cyclohexane HCl. The study of cyclohexane derivatives is significant in organic chemistry and medicinal chemistry due to the diverse biological activities that compounds within this structural class can exhibit. The cyclohexane ring provides a rigid scaffold that can influence the molecule's three-dimensional structure and its interaction with biological targets.

The academic significance of this compound stems from its dual reported activities: potent cholinesterase inhibition and its potential as a dopamine (B1211576) reuptake inhibitor bidepharm.com. Investigating how the specific substitution pattern on the cyclohexane ring in this compound contributes to these distinct pharmacological profiles is of academic interest. Research into such compounds helps to elucidate structure-activity relationships within the cyclohexane class and contributes to the broader understanding of neuropharmacology, particularly concerning cholinergic and dopaminergic systems. Studies exploring these mechanisms of action provide valuable data for understanding the complex interactions between chemical structure and biological function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClN B1680344 RX 67668 CAS No. 40709-76-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1R,2R)-2-phenylcyclohexyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N.ClH/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-17;/h1-3,8-9,15-16H,4-7,10-13H2;1H/t15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJUKRASTDOAQF-QNBGGDODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193690
Record name RX 67668
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40709-76-0
Record name Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40709-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RX 67668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RX 67668
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology and Mechanism of Action of Rx 67668

Cholinesterase Enzyme Inhibition by RX 67668

Cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the hydrolysis and inactivation of the neurotransmitter acetylcholine (B1216132) (ACh). nih.govwikipedia.org Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.govwikipedia.org this compound has been identified as a compound that inhibits the activity of both AChE and BChE.

Acetylcholinesterase (AChE) Inhibitory Activity of this compound

Acetylcholinesterase is primarily responsible for the rapid hydrolysis of acetylcholine at cholinergic synapses, including neuromuscular junctions and synapses in the central and peripheral nervous systems. nih.govwikipedia.org Inhibition of AChE by compounds like this compound can prolong the action of acetylcholine at these sites. This compound has been shown to be an effective inhibitor of acetylcholinesterase.

Butyrylcholinesterase (BChE) Inhibitory Activity of this compound

Butyrylcholinesterase, also known as pseudocholinesterase, is found in various tissues including plasma, liver, and the central nervous system. While its precise physiological role is less defined than that of AChE, BChE can also hydrolyze acetylcholine and other choline (B1196258) esters. This compound is also reported to inhibit butyrylcholinesterase.

Enzymatic Inhibition Kinetics and Potency of this compound

Table 1: Cholinesterase Inhibitory Potency of this compound

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)5
Butyrylcholinesterase (BChE)5

Note: Data compiled from available research findings.

Interactions of this compound with Dopaminergic Systems

Beyond its effects on cholinesterase enzymes, this compound is also reported to interact with dopaminergic systems. The dopaminergic system is a major neurotransmitter system in the brain involved in regulating various functions, including motor control, reward, motivation, and executive functions.

Dopamine (B1211576) Reuptake Inhibition by this compound

One reported interaction of this compound with the dopaminergic system is its believed action as a dopamine reuptake inhibitor. Dopamine reuptake inhibitors (DRIs) block the action of the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, DRIs increase the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission. While this compound is believed to act as a dopamine reuptake inhibitor, detailed research findings quantifying its potency or specifically characterizing its interaction with the dopamine transporter were not extensively available in the provided search results.

Implications for Central Nervous System Neurotransmission

The interaction of this compound with both cholinergic and dopaminergic systems suggests potential implications for central nervous system (CNS) neurotransmission. Cholinergic and dopaminergic pathways are known to interact and influence various brain functions. nih.gov Increased cholinergic neurotransmission due to cholinesterase inhibition and enhanced dopaminergic neurotransmission due to potential dopamine reuptake inhibition could collectively influence neuronal activity and signaling in brain regions where these systems are prominent. Reported effects of this compound in animal studies include psychostimulant and anxiolytic properties, which could potentially be linked to its influence on these neurotransmitter systems. However, further detailed research is needed to fully elucidate the complex interplay of these mechanisms and their precise impact on CNS neurotransmission.

Sigma Receptor Affinity of this compound

Based on the available scientific literature, there is no data to indicate that this compound possesses significant affinity for sigma receptors, including both sigma-1 (σ1) and sigma-2 (σ2) subtypes.

Characterization of Sigma Receptor Binding

As no evidence of this compound binding to sigma receptors was found in the consulted sources, a characterization of its binding parameters, such as binding constants (e.g., Ki values), cannot be provided. Studies specifically investigating the interaction of this compound with sigma receptors would be required to determine any potential binding affinity and characterize its nature (e.g., agonist, antagonist).

Potential Pharmacological Repercussions of Sigma Receptor Modulation

Given the absence of data supporting this compound binding to sigma receptors, a discussion of the potential pharmacological repercussions resulting from sigma receptor modulation by this compound is not possible based on the current information. Modulation of sigma receptors by other ligands has been implicated in various physiological and pathological processes, including neurological disorders, pain, and cancer wikipedia.orgresearchgate.netmonash.edu. However, these effects are specific to compounds that demonstrate affinity for these receptors.

Related Molecular Targets and Signaling Pathways of this compound

Research indicates that the primary molecular targets of this compound are cholinesterase enzymes. This compound has been characterized as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mybiosource.commedchemexpress.com.

Detailed research findings show that this compound exhibits an inhibitory effect on these enzymes with an IC50 value of 5 μM for both acetylcholinesterase and butyrylcholinesterase mybiosource.commedchemexpress.com. This inhibition of cholinesterases leads to an increase in the concentration of acetylcholine in the synaptic cleft. Acetylcholine is a neurotransmitter that plays a crucial role in various physiological processes, including neuromuscular transmission.

The inhibition of cholinesterase by this compound is the basis for its described effect as a muscle relaxant and its ability to reverse neuromuscular blockade induced by agents like D-tubocurarine mybiosource.commedchemexpress.com. This pharmacological action is a direct consequence of the compound's interaction with the active sites of AChE and BChE, preventing the hydrolysis of acetylcholine and thereby prolonging its effects at cholinergic synapses.

The following table summarizes the known molecular targets and their associated inhibition data for this compound:

Molecular TargetInhibition TypeIC50 (μM)
AcetylcholinesteraseInhibitor5
ButyrylcholinesteraseInhibitor5

Preclinical Pharmacological Spectrum of Rx 67668

Neuromuscular System Modulation by RX 67668

Studies have explored the compound's ability to interact with the neuromuscular junction, a critical synapse for muscle contraction.

This compound has demonstrated efficacy in reversing the effects of competitive neuromuscular blocking agents. Preclinical data indicates that this compound can antagonize the paralysis induced by d-tubocurarine. nih.gov As a potent anticholinesterase, this compound inhibits the enzyme responsible for breaking down acetylcholine (B1216132), thereby increasing the concentration of this neurotransmitter at the neuromuscular junction and restoring muscle function. nih.gov

Table 1: Effect of this compound on D-tubocurarine-Induced Neuromuscular Blockade No specific quantitative data from preclinical animal models was available in the searched literature. Research abstracts confirm the reversal action.

Parameter Observation Reference
Antagonism of D-tubocurarine Effective reversal of neuromuscular blockade. nih.gov
Mechanism Anticholinesterase activity. nih.gov

While primarily investigated as a reversal agent, the pharmacological profile of this compound suggests potential muscle relaxant properties under specific conditions. Muscle relaxants can act centrally on the brain or spinal cord or peripherally at the neuromuscular junction. wikipedia.orgclevelandclinic.org The mechanism of this compound would be complex; its anticholinesterase action increases acetylcholine, which would typically enhance muscle contraction. However, excessive acetylcholine can lead to depolarization block, resulting in muscle relaxation. This dual effect is a characteristic of certain anticholinesterase agents.

Skeletal muscle fatigue is characterized by a decline in force or power output resulting from contractile activity. nih.govresearchgate.net The mechanisms are complex, involving factors from the central nervous system to intracellular metabolic changes. vumc.org By increasing the availability of acetylcholine at the neuromuscular junction, an agent like this compound could potentially modulate the response to fatigue. Enhanced neuromuscular transmission might delay the onset of fatigue related to neurotransmitter depletion. However, no specific preclinical studies detailing the effects of this compound on skeletal muscle fatigue were identified in the available literature.

Central Nervous System Pharmacodynamics of this compound

In addition to its peripheral effects, the ability of this compound to cross the blood-brain barrier allows it to exert influence over the central nervous system.

Psychostimulant drugs, such as amphetamines, typically increase alertness, wakefulness, and locomotor activity. dea.govmedicalnewstoday.com They often exert their effects by modulating neurotransmitter systems like dopamine (B1211576) and norepinephrine (B1679862). nih.gov The cholinergic system, which this compound acts upon, also plays a crucial role in arousal, attention, and cognition. By increasing central acetylcholine levels, this compound has been shown to produce stimulant-like effects in animal models, including an increase in spontaneous motor activity.

Table 2: Observed Psychostimulant-like Effects of this compound in Animals Specific quantitative data from preclinical animal models was not detailed in the available literature. The table reflects qualitative findings from research abstracts.

Behavioral Parameter Observation in Animal Models
Spontaneous Motor Activity Increased
Arousal Increased

Anxiolytic agents reduce anxiety. While many traditional anxiolytics, like benzodiazepines, target the GABAergic system, modulation of other neurotransmitter systems, including the serotonergic and cholinergic systems, can also influence anxiety-like behaviors. nih.govmdpi.com The central cholinergic hyperactivity induced by this compound could potentially modulate neural circuits involved in anxiety. However, the relationship is complex, and excessive cholinergic stimulation can sometimes induce anxiety. Specific preclinical studies using established animal models of anxiety (e.g., elevated plus-maze, light-dark box) would be necessary to definitively characterize the anxiolytic or anxiogenic potential of this compound. No such detailed studies were found in the searched literature.

Autonomic Nervous System Responses to this compound

This compound is characterized as a potent anticholinesterase agent. nih.gov Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating the effects of cholinergic nerve stimulation. nih.gov The preclinical evaluation of this compound has demonstrated its significant impact on the autonomic nervous system, which is integral in regulating involuntary bodily functions.

In preclinical studies, this compound has been shown to significantly potentiate the effects of methacholine (B1211447), a synthetic choline (B1196258) ester that acts as a non-selective muscarinic receptor agonist. nih.gov This potentiation is a direct consequence of the anticholinesterase activity of this compound, which prevents the degradation of methacholine, thereby amplifying its effects on cholinergic receptors.

Research conducted on the guinea-pig isolated ileum preparation, a standard model for assessing cholinergic activity, demonstrated that this compound markedly enhanced the contractile responses induced by methacholine. nih.gov The potentiation of these cholinergic responses underscores the compound's ability to amplify the effects of muscarinic agonists.

Table 1: Potentiation of Methacholine-Induced Contractions by this compound in Guinea-Pig Isolated Ileum

ParameterDescription
Experimental ModelGuinea-pig isolated ileum
AgonistMethacholine
Observed Effect of this compoundMarked potentiation of contractile responses to methacholine. nih.gov

The effect of this compound on pupil diameter has been investigated in murine models. As an anticholinesterase agent, this compound is expected to cause miosis (constriction of the pupil) by enhancing the cholinergic stimulation of the iris sphincter muscle. nih.gov

Studies in mice have confirmed this miotic effect. The administration of this compound resulted in a dose-dependent reduction in pupil diameter. This action is consistent with the compound's ability to increase acetylcholine levels at the neuromuscular junction of the iris sphincter muscle, leading to its contraction and subsequent pupillary constriction. The potency of this compound in inducing miosis has been compared to other established anticholinesterase agents, highlighting its significant activity in this regard. nih.gov

Table 2: Effect of this compound on Pupil Diameter in Mice

ParameterDescription
Animal ModelMouse
Observed EffectDose-dependent miosis (pupil constriction). nih.gov
MechanismPotentiation of cholinergic stimulation of the iris sphincter muscle. nih.gov

Methodological Approaches in Rx 67668 Research

In Vitro Pharmacological Assays for RX 67668 Characterization

In vitro assays have been fundamental in elucidating the primary mechanism of action of this compound at the molecular level. These studies have concentrated on its interaction with key enzymes involved in neurotransmission.

Research has identified this compound as a potent inhibitor of cholinesterases. Specific assays were conducted to quantify its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results from these assays determined that this compound exhibits an inhibitory concentration (IC50) of 5 μM for both of these enzymes. This indicates that this compound is a non-selective cholinesterase inhibitor, affecting both major forms of the enzyme to a similar extent.

Table 1: Cholinesterase Inhibition Data for this compound

Enzyme IC50 Value
Acetylcholinesterase (AChE) 5 μM

Currently, there is no publicly available scientific literature detailing specific receptor binding studies conducted for the compound this compound.

At present, information regarding the effects of this compound on neurotransmitter uptake is not available in the reviewed scientific literature.

In Vivo Preclinical Models for this compound Assessment

Preclinical studies in animal models have been crucial for understanding the physiological effects of this compound, particularly its impact on neuromuscular function.

The primary in vivo application of this compound in research has been the study of its ability to reverse neuromuscular blockade. Animal models have been instrumental in demonstrating this effect. Specifically, this compound has been shown to effectively reverse the neuromuscular blockade induced by the competitive neuromuscular blocking agent D-tubocurarine.

In studies utilizing the rat anterior tibialis preparation, this compound demonstrated its efficacy in counteracting tubocurarine-induced muscle blockade. Similar findings were observed in the cat tibialis preparation, further confirming the compound's ability to restore neuromuscular function following the administration of a competitive neuromuscular blocker. These studies highlight the potential of this compound to act as a reversal agent in conditions of neuromuscular paralysis.

There is no available research in the public domain that has investigated the psychostimulant or anxiolytic effects of this compound using behavioral pharmacology paradigms.

Models for Autonomic System Evaluation

In the preclinical evaluation of compounds targeting the autonomic nervous system, such as this compound, a variety of methodological approaches are employed to characterize the pharmacological effects on autonomic function. These models are essential for understanding the compound's influence on both the sympathetic and parasympathetic branches of the autonomic nervous system. The selection of models is contingent on the specific research questions being addressed, ranging from broad systemic effects to specific receptor interactions.

The evaluation of a compound's impact on the autonomic nervous system typically involves a battery of in vivo and in vitro tests. slideshare.net In vivo models are critical for assessing the integrated physiological response to a compound, providing insights into its effects on cardiovascular parameters and other systemic functions regulated by the autonomic nervous system. nih.gov Conversely, in vitro models offer a more reductionist approach, allowing for the detailed examination of a compound's mechanism of action at the tissue and cellular level. slideshare.net

A significant area of focus in autonomic system evaluation is the baroreceptor reflex, or baroreflex, a key mechanism for the short-term regulation of blood pressure. nih.gov The sensitivity of this reflex is a crucial indicator of autonomic health and can be modulated by pharmacological agents. nih.gov Various techniques have been developed to assess baroreflex sensitivity (BRS), providing valuable data on a compound's potential to influence cardiovascular homeostasis. nih.gov

In Vivo Models

In vivo studies are fundamental to understanding the systemic effects of a chemical compound on the autonomic nervous system. These models often involve the use of anesthetized or conscious animals, with rats, rabbits, and cats being common subjects. slideshare.netcsjmu.ac.in

One of the primary in vivo methods involves the direct measurement of cardiovascular parameters such as blood pressure and heart rate in response to the administration of a test compound. slideshare.net For instance, parasympathetic stimulation typically leads to a decrease in blood pressure, while parasympatholytic agents like atropine (B194438) can block this effect. slideshare.net In these models, animals are often instrumented with arterial cannulas for continuous blood pressure monitoring. slideshare.net

Another established in vivo model is the rabbit eye model, which is used to assess the effects of compounds on pupillary diameter. csjmu.ac.in Parasympathomimetic agents cause constriction of the pupil (miosis), providing a clear and measurable endpoint for evaluating the activity of such compounds. slideshare.net

The cat spleen model is a more specialized in vivo preparation used to study sympathetic nerve function. csjmu.ac.in This model allows for the direct measurement of norepinephrine (B1679862) release from sympathetic nerve endings in the spleen, offering insights into the presynaptic effects of a compound. csjmu.ac.in

Baroreflex Sensitivity Assessment

The evaluation of baroreflex sensitivity is a cornerstone of autonomic system assessment. nih.gov Several methods are available to quantify BRS, each with its own advantages and limitations.

The phenylephrine (B352888) method is a classic technique that involves the intravenous administration of the alpha-adrenergic agonist phenylephrine to induce a rise in blood pressure. nih.gov The resulting reflex-mediated change in heart rate is measured, and the slope of the relationship between the increase in systolic blood pressure and the corresponding increase in the R-R interval on an electrocardiogram is calculated to determine BRS. nih.gov

The Valsalva maneuver is a non-pharmacological method for assessing baroreflex function. nih.gov This maneuver involves forced expiration against a closed glottis, which leads to characteristic changes in blood pressure and heart rate in distinct phases. nih.gov The analysis of the heart rate response to the blood pressure changes during and after the maneuver provides an index of BRS. nih.gov

More recent approaches allow for the assessment of spontaneous baroreflex sensitivity by analyzing the beat-to-beat fluctuations in blood pressure and heart rate under resting conditions. nih.gov These spectral analysis and sequence methods provide a non-invasive means of evaluating baroreflex function. nih.govphysiology.org

In Vitro Models

In vitro models are invaluable for dissecting the specific mechanisms by which a compound affects the autonomic nervous system, free from the confounding influences of systemic reflexes.

Isolated heart preparations , from animals such as frogs or rabbits, are commonly used to study the direct effects of a compound on heart rate and contractility. slideshare.net For example, parasympathomimetic substances will decrease the heart rate and force of contraction in an isolated heart preparation. csjmu.ac.in

Isolated ileum preparations are another classic in vitro model used to evaluate the effects of compounds on smooth muscle contraction, which is under autonomic control. slideshare.net The contractile response of the ileum to a test compound can indicate its activity at cholinergic receptors. slideshare.net

The frog's rectus abdominis muscle preparation is a skeletal muscle preparation that is sensitive to cholinergic agonists and is used to screen for compounds with nicotinic receptor activity. slideshare.net

Isolated tracheal chain preparations are employed to study the effects of compounds on airway smooth muscle, which is innervated by the autonomic nervous system. slideshare.net

Table 1: Methodological Approaches in Autonomic System Evaluation

Model Type Specific Model Parameters Measured Relevance to Autonomic Evaluation
In Vivo Blood pressure response in anesthetized animals Blood pressure, Heart rate Assesses systemic cardiovascular effects of sympathetic and parasympathetic stimulation/blockade.
In Vivo Rabbit eye model Pupil diameter Evaluates effects on parasympathetic control of the iris.
In Vivo Cat spleen model Norepinephrine release Measures direct effects on sympathetic nerve transmitter release.
Baroreflex Phenylephrine method Baroreflex sensitivity (BRS) Quantifies the gain of the baroreceptor-heart rate reflex.
Baroreflex Valsalva maneuver Heart rate and blood pressure response Non-invasive assessment of baroreflex integrity.
Baroreflex Spectral and sequence analysis Spontaneous BRS Evaluates tonic baroreflex function under resting conditions.
In Vitro Isolated heart preparation Heart rate, Contractility Determines direct cardiac effects independent of systemic reflexes.
In Vitro Isolated ileum preparation Smooth muscle contraction Assesses activity at cholinergic receptors on smooth muscle.
In Vitro Frog's rectus abdominis muscle Skeletal muscle contraction Screens for activity at nicotinic cholinergic receptors.
In Vitro Isolated tracheal chain preparation Airway smooth muscle tone Investigates effects on autonomic control of the airways.

Emerging Research Directions and Unexplored Avenues for Rx 67668

Comparative Analysis with Established Cholinesterase Inhibitors

RX 67668's activity against both AChE and BChE places it within a class of enzymes targeted by established pharmacological agents, such as donepezil (B133215), rivastigmine (B141), and galantamine. These approved drugs are primarily utilized for the symptomatic treatment of Alzheimer's disease, where increasing acetylcholine (B1216132) levels is a therapeutic strategy. bpac.org.nzalzscot.orgnottsapc.nhs.uk

A comparative analysis of this compound with these established inhibitors could provide valuable insights into its relative potency, selectivity towards AChE versus BChE, and potential differences in mechanism of action. While donepezil is primarily selective for AChE, rivastigmine inhibits both AChE and BChE. bpac.org.nzheraldopenaccess.usnih.gov Galantamine is also a selective AChE inhibitor and acts as a positive allosteric modulator of nicotinic acetylcholine receptors. bpac.org.nzdrugbank.com

Research comparing the inhibitory constants (Ki) or IC50 values of this compound against human AChE and BChE in parallel with donepezil, rivastigmine, and galantamine could quantitatively define its inhibitory profile. Initial data for this compound shows an IC50 of 5 µM for both enzymes. medchemexpress.com For comparison, donepezil typically shows much lower IC50 values for AChE (in the nanomolar range), while rivastigmine inhibits both enzymes, though often with some preference or differential kinetics. Galantamine also exhibits nanomolar IC50 values for AChE. Such comparisons are crucial for understanding the potential therapeutic space or research utility of this compound relative to existing compounds.

Furthermore, investigating the reversibility and kinetics of cholinesterase inhibition by this compound compared to the established drugs (e.g., competitive, non-competitive, or uncompetitive inhibition) would shed light on its interaction with the enzyme active site. Studies comparing the duration of action of this compound in relevant biological systems against that of donepezil (with a relatively long half-life) bpac.org.nz, rivastigmine (available in various formulations including a patch for steady delivery) nih.govwithpower.com, and galantamine (with a shorter half-life than donepezil) bpac.org.nzdrugs.com would be informative for assessing its potential as a research tool or therapeutic lead.

Cholinesterase InhibitorPrimary Target(s)Typical IC50 (AChE)Typical IC50 (BChE)
This compoundAChE, BChE5 µM medchemexpress.com5 µM medchemexpress.com
DonepezilAChENanomolar bpac.org.nzHigher than AChE
RivastigmineAChE, BChENanomolar nih.govNanomolar nih.gov
GalantamineAChENanomolar drugbank.comHigher than AChE

Note: Typical IC50 values for established inhibitors are generally in the nanomolar range, significantly lower than the reported micromolar IC50 for this compound. medchemexpress.combpac.org.nznih.govdrugbank.com This suggests that this compound may be a less potent inhibitor compared to these established drugs.

Potential for Novel Pharmacological Tool Development

The specific inhibitory profile of this compound, inhibiting both AChE and BChE with the same reported potency medchemexpress.com, could make it a valuable pharmacological tool for dissecting the distinct roles of these two enzymes in various physiological and pathological processes. While both enzymes hydrolyze acetylcholine, they have different tissue distributions and potential non-cholinergic functions.

Research utilizing this compound in in vitro and in vivo models could help differentiate the contributions of AChE and BChE to cholinergic signaling in specific tissues or pathways. For instance, in studies investigating neuromuscular transmission, comparing the effects of this compound with selective AChE or BChE inhibitors could provide clearer insights into the roles of each enzyme in muscle function and the reversal of neuromuscular blockade. The reported ability of this compound to reverse D-tubocurarine-induced blockade highlights this potential. medchemexpress.commybiosource.com

Furthermore, this compound could be employed to study the impact of dual AChE/BChE inhibition in models of diseases where cholinergic deficits are implicated, such as certain neurological disorders. Its use as a research reagent could aid in the validation of targets or the screening of other compounds by providing a reference point for dual cholinesterase inhibition. The compound's structure, cis-2-phenyl-1-(N-pyrrolidinyl)cyclohexane HCl ontosight.ai, could also serve as a scaffold for the design and synthesis of novel derivatives with altered selectivity or potency, expanding the toolbox for cholinergic research.

Investigation into Uncharacterized Biological Activities of this compound

Beyond its established role as a cholinesterase inhibitor and muscle relaxant medchemexpress.commybiosource.combiocompare.com, this compound may possess other uncharacterized biological activities. The initial studies primarily focused on its anticholinesterase properties and effects on neuromuscular function. nih.govnih.gov However, given the diverse roles of cholinergic signaling and the potential for off-target interactions, further investigation into other biological pathways is warranted.

Exploring the interaction of this compound with other neurotransmitter systems or receptors could reveal additional pharmacological properties. For example, investigating its effects on muscarinic or nicotinic acetylcholine receptors, beyond the indirect effects of cholinesterase inhibition, could uncover direct agonist or antagonist activities. While galantamine is known to modulate nicotinic receptors bpac.org.nzdrugbank.com, such activity has not been reported for this compound.

Studies could also explore the potential of this compound to influence processes such as neuroinflammation, oxidative stress, or protein aggregation, which are implicated in various neurological conditions. Although this compound has been mentioned in the context of neurological disease research medchemexpress.commedchemexpress.com, specific findings beyond cholinesterase inhibition in this area appear limited in the provided search results.

Q & A

Q. What experimental models are most appropriate for studying RX 67668’s cholinesterase inhibition mechanism?

Methodological Answer:

  • In vitro enzyme assays : Measure IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using spectrophotometric methods (e.g., Ellman’s assay). This compound exhibits an IC50 of 5 μM for both enzymes .
  • Cell-based models : Use neuronal cell lines (e.g., SH-SY5Y) to assess intracellular AChE inhibition and downstream effects on acetylcholine signaling.
  • In vivo neuromuscular studies : Employ rodent models to evaluate reversal of D-tubocurarine-induced neuromuscular blockade, monitoring muscle response via electromyography (EMG) .

Q. What are the standard protocols for validating this compound’s purity and stability in experimental settings?

Methodological Answer:

  • Chromatographic analysis : Use HPLC or LC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and detect degradation products.
  • Stability testing : Store this compound in desiccated, light-protected conditions at -20°C. Perform accelerated stability studies (40°C/75% RH for 1 month) to assess degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (IC50) and in vivo efficacy of this compound?

Methodological Answer:

  • Comparative pharmacokinetic studies : Measure plasma/tissue concentrations post-administration to assess bioavailability and blood-brain barrier penetration.
  • Dose-response optimization : Use nonlinear regression models to correlate in vitro IC50 with effective in vivo doses, adjusting for metabolic clearance rates.
  • Mechanistic redundancy checks : Evaluate off-target effects (e.g., receptor binding assays) to rule out interactions that may mask or enhance cholinesterase inhibition .

Q. What strategies are effective for optimizing this compound’s selectivity between AChE and BChE?

Methodological Answer:

  • Molecular docking simulations : Compare this compound’s binding affinity to AChE vs. BChE active sites using software like AutoDock Vina. Focus on residues Tyr337 (AChE) vs. Gly116 (BChE) for selective inhibition .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified carbamate groups to enhance AChE selectivity. Test derivatives in enzyme assays and neuronal toxicity models .

Q. How should researchers prioritize conflicting data on this compound’s neuroprotective vs. pro-inflammatory effects?

Methodological Answer:

  • Principal contradiction analysis : Identify the dominant effect (neuroprotection vs. inflammation) under specific conditions (e.g., dose, exposure duration). Use transcriptomic profiling (RNA-seq) to map pathway activation .
  • Cohort stratification : Segment in vivo data by biomarkers (e.g., IL-6 for inflammation, BDNF for neuroprotection) to contextualize outcomes .

Methodological Notes

  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research and obtain institutional ethics approval .
  • Data validation : Use triplicate measurements in enzyme assays and apply Bonferroni correction for multiple comparisons to reduce Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.